1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Overview
Description
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Scientific Research Applications
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Mechanism of Action
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have minimal effects on T cells, which may reduce the risk of immunosuppression.
Advantages and Limitations for Lab Experiments
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its minimal effects on T cells. However, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has some limitations, including its irreversible binding to BTK, which may limit its use in combination with other irreversible inhibitors, and its potential for off-target effects.
Future Directions
There are several future directions for the development of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide. One direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in combination with other anti-cancer agents, such as venetoclax and immunomodulatory drugs. Another direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.
In conclusion, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-cancer activity in preclinical models of B-cell malignancies. Further research is needed to evaluate the safety and efficacy of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in clinical trials and to explore its potential in combination with other anti-cancer agents.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBWPHSGZYKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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